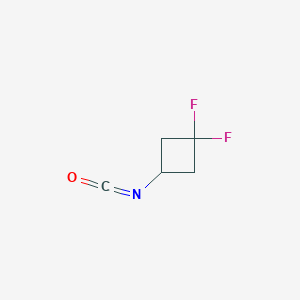

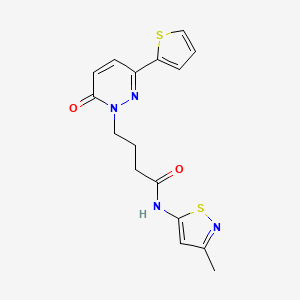

![molecular formula C7H7F2NS B2702301 2-[(Difluoromethyl)sulfanyl]aniline CAS No. 24933-58-2](/img/structure/B2702301.png)

2-[(Difluoromethyl)sulfanyl]aniline

説明

“2-[(Difluoromethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 24933-58-2 . It has a molecular weight of 175.2 . The compound is liquid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 .Physical and Chemical Properties Analysis

The compound is liquid in physical form . It has a molecular weight of 175.2 .科学的研究の応用

Electro-emissive Devices

One notable application is in the construction of novel binary copolymer films for electro-emissive devices (EEDs). Sulfuric acid-doped copolymer films, synthesized using aniline and haloanilines as monomers, demonstrate varied electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities. These films, particularly those including aniline derivatives, show promising applications in infrared thermal control and dynamic visible light and infrared camouflage, highlighting the compound's potential in developing advanced materials for EEDs (Wang et al., 2020).

Enhanced Electroactivity

The electrochemical synthesis of sulfonated graphene/polyaniline composites with improved electroactivity is another significant application. By polymerizing aniline in the presence of sulfonated graphene, materials with enhanced electroactivity at pHs close to physiological levels are obtained. These composites showcase good conductivity values, suggesting their utility in applications requiring electroactive materials, such as sensors and batteries (Coşkun, Zaragoza-Contreras, & Salavagione, 2012).

Organic Synthesis

In organic synthesis, the C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions stands out. This process generates 2-sulfonylanilines through a three-component reaction involving anilines, DABCO·(SO2)2, and aryldiazonium tetrafluoroborates, without the need for metal catalysts or additives. This efficient, broad functional group tolerant transformation highlights the role of 2-[(Difluoromethyl)sulfanyl]aniline derivatives in facilitating novel organic synthesis pathways (Zhou et al., 2018).

Forward Osmosis Membranes

Furthermore, aniline derivatives are used in the development of forward osmosis (FO) membranes for desalination. Chemical modifications involving aniline sulfonate/bisulfonate functionalized polyamide layers result in membranes with increased hydrophilicity and smoothness. These properties enhance the antifouling capability and improve water transfer rates, making such membranes valuable for efficient water treatment and desalination processes (Ni & Ge, 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(difluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYLLNCVORSDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947814 | |

| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24933-58-2 | |

| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(difluoromethyl)sulfanyl]aniline HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2702218.png)

![2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2702222.png)

![5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2702226.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)

![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2702236.png)

![1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2702237.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)